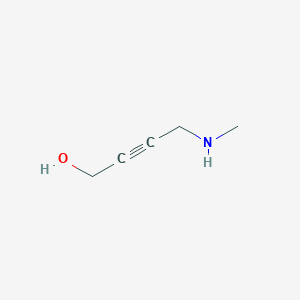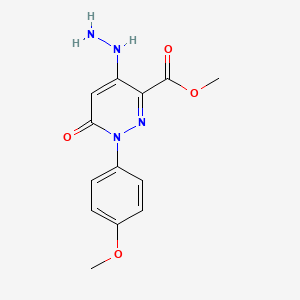
4-(Methylamino)but-2-YN-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methylamino)but-2-YN-1-OL is an organic compound with the molecular formula C5H9NO. It is a yellow to brown sticky oil or semi-solid at room temperature . This compound is notable for its unique structure, which includes both an alkyne and an alcohol functional group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylamino)but-2-YN-1-OL typically involves the following steps:
Starting Material: The synthesis begins with propargyl alcohol (prop-2-yn-1-ol).
Alkylation: Propargyl alcohol is reacted with methylamine under basic conditions to form this compound. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to deprotonate the alcohol and facilitate the nucleophilic attack by methylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Methylamino)but-2-YN-1-OL can undergo various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The alkyne group can be reduced to form the corresponding alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing the alkyne group.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution reactions.
Major Products
Oxidation: this compound can be oxidized to 4-(Methylamino)but-2-YN-1-al (aldehyde) or 4-(Methylamino)but-2-YN-1-oic acid (carboxylic acid).
Reduction: Reduction of the alkyne group can yield 4-(Methylamino)but-2-en-1-ol (alkene) or 4-(Methylamino)butan-1-ol (alkane).
Applications De Recherche Scientifique
4-(Methylamino)but-2-YN-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: this compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Methylamino)but-2-YN-1-OL depends on its specific application. In biological systems, it may interact with enzymes and receptors, modulating their activity. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. This property is particularly useful in bioconjugation and drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Amino)but-2-YN-1-OL: Similar structure but with an amino group instead of a methylamino group.
4-(Methylamino)but-2-YN-1-al: The aldehyde derivative of 4-(Methylamino)but-2-YN-1-OL.
4-(Methylamino)but-2-YN-1-oic acid: The carboxylic acid derivative of this compound.
Uniqueness
This compound is unique due to its combination of an alkyne and an alcohol functional group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Propriétés
IUPAC Name |
4-(methylamino)but-2-yn-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-6-4-2-3-5-7/h6-7H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFFVSYCVWIRMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC#CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-(2-fluorophenyl)-1,3-dimethyl-5-{[(pyridin-2-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2522857.png)



![N-{[5-(2-Methylcyclopropyl)furan-2-YL]methylidene}hydroxylamine](/img/structure/B2522863.png)


![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-naphthamide](/img/structure/B2522869.png)
![3-(1,3-Benzodioxol-5-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2522870.png)

![N-(2H-1,3-benzodioxol-5-yl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2522872.png)
![3-Tert-butyl-7,9-dimethyl-1-(2-methylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2522876.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-hydroxychroman-4-yl)methyl)urea](/img/structure/B2522879.png)
